molecular formula C24H25N3O2 B10794278 6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide

6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide

Cat. No.: B10794278
M. Wt: 387.5 g/mol
InChI Key: QHPKEJWCUQHXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide is a complex organic compound with the molecular formula C24H25N3O2.

Preparation Methods

The synthesis of 6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide involves several steps. One common method starts with the preparation of 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives. These derivatives are then reacted with nicotinic acid or its derivatives under specific conditions to form the final compound .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-phenethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide involves its interaction with the 5-HT2C receptor. By binding to this receptor, the compound modulates the receptor’s activity, leading to various physiological effects. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation, appetite control, and other functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

6-[[3-(2-phenylethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]pyridine-3-carboxamide

InChI

InChI=1S/C24H25N3O2/c25-24(28)21-7-9-23(26-17-21)29-22-8-6-19-11-14-27(15-12-20(19)16-22)13-10-18-4-2-1-3-5-18/h1-9,16-17H,10-15H2,(H2,25,28)

InChI Key

QHPKEJWCUQHXNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC2=C1C=CC(=C2)OC3=NC=C(C=C3)C(=O)N)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.